molecular formula C16H29N3O5 B2494483 1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate CAS No. 1421451-69-5

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate

Cat. No.: B2494483
CAS No.: 1421451-69-5
M. Wt: 343.424
InChI Key: BOHHXZOHQUIFLD-UHFFFAOYSA-N
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Description

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate is a useful research compound. Its molecular formula is C16H29N3O5 and its molecular weight is 343.424. The purity is usually 95%.
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Biological Activity

1-(4-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)piperidin-1-yl)ethanone formate, a compound featuring a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and case studies derived from various research findings.

Chemical Structure

The compound can be broken down into several functional groups that contribute to its biological activity. The presence of a morpholine ring, piperidine structure, and a dimethylamino group suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, primarily focusing on its pharmacological effects. Key areas of investigation include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : The dimethylamino group may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Anticancer Activity

A study evaluating related compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, oxazolo[5,4-d]pyrimidine derivatives showed promising results with IC50 values ranging from 0.1 to 100 nM against multiple cancer types .

CompoundCell LineIC50 (nM)
Oxazolo[5,4-d]pyrimidineA549 (Lung)25
Oxazolo[5,4-d]pyrimidineMCF7 (Breast)30
This compoundHeLa (Cervical)TBD

Neuropharmacological Studies

The compound's structural similarity to known neuroactive agents suggests it may modulate neurotransmitter receptors. In vitro assays have indicated that compounds with similar morpholine and piperidine functionalities exhibit affinity for serotonin and dopamine receptors .

Case Studies

  • Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of structurally similar compounds. The findings revealed that certain derivatives had a favorable safety profile while exhibiting potent anticancer activity in vitro .
  • Neuropharmacological Assessment : Research focusing on piperidine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating depression and anxiety disorders .

Properties

IUPAC Name

1-[4-[3-[(dimethylamino)methyl]morpholine-4-carbonyl]piperidin-1-yl]ethanone;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3.CH2O2/c1-12(19)17-6-4-13(5-7-17)15(20)18-8-9-21-11-14(18)10-16(2)3;2-1-3/h13-14H,4-11H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHHXZOHQUIFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCOCC2CN(C)C.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.